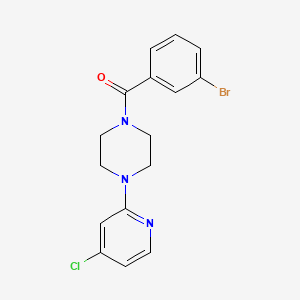![molecular formula C8H7BrN4O2 B13571852 Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13571852.png)
Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a bromine atom and an ethyl ester group attached.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar microwave-mediated conditions. The process involves the use of enaminonitriles and benzohydrazides, which are readily available and cost-effective. The reaction is carried out at elevated temperatures (around 140°C) to achieve high yields within a short reaction time .
化学反应分析
Types of Reactions
Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form new heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Condensation Reactions: Reagents such as aldehydes or ketones are used in the presence of acidic or basic catalysts to facilitate the condensation process.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include azido, thiocyanato, or other substituted derivatives.
Condensation Products: The major products are often new heterocyclic compounds with potential biological activities.
科学研究应用
Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is studied for its effects on various biological pathways, including its role as an inhibitor of specific enzymes and receptors.
Material Science: It is used in the development of new materials with unique properties, such as conducting polymers and organic semiconductors.
作用机制
The mechanism of action of Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but lacks the bromine atom and the ethyl ester group.
1,2,4-Triazolo[1,5-a]pyrimidine: Similar core structure but with different substituents.
Uniqueness
Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of the bromine atom and the ethyl ester group, which confer distinct chemical reactivity and biological activity. These functional groups allow for further derivatization and enhance the compound’s potential as a versatile building block in synthetic chemistry .
属性
分子式 |
C8H7BrN4O2 |
|---|---|
分子量 |
271.07 g/mol |
IUPAC 名称 |
ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H7BrN4O2/c1-2-15-6(14)5-3-10-8-11-7(9)12-13(8)4-5/h3-4H,2H2,1H3 |
InChI 键 |
BZXGXBYYIGDBFO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN2C(=NC(=N2)Br)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


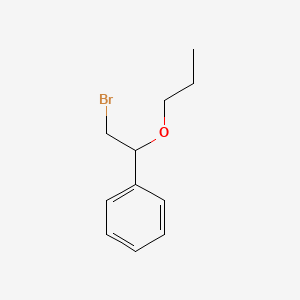



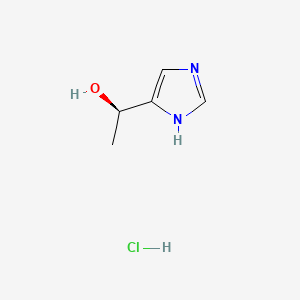


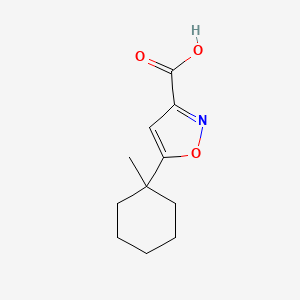

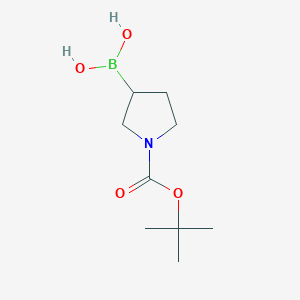
![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13571815.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13571821.png)
